3-(4-Methoxyphenyl)-5-nitropyridin-4-amine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-nitropyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)10-6-14-7-11(12(10)13)15(16)17/h2-7H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCQQFLHSVOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Directed Substitution
A foundational route involves nitration of 4-aminopyridine derivatives. The amino group at position 4 activates the pyridine ring, directing electrophilic nitration to position 5 due to its para-directing influence. Subsequent bromination at position 3, facilitated by Lewis acids like FeBr₃, yields 3-bromo-5-nitropyridin-4-amine. This intermediate serves as a pivotal precursor for Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid, introducing the aryl moiety.
Reaction Conditions :
Halogen Displacement via Nucleophilic Aromatic Substitution
An alternative pathway leverages 3-chloro-5-nitropyridin-4-amine, where the chlorine at position 3 undergoes nucleophilic displacement with 4-methoxyphenoxide under high-temperature conditions (150–160°C) in DMF. This method, however, faces challenges due to pyridine’s electron-deficient nature, necessitating prolonged reaction times (48–72 h) and resulting in moderate yields (55–60%).
Cyclization and Ring-Formation Strategies
Hantzsch Dihydropyridine Synthesis
Constructing the pyridine ring de novo via Hantzsch methodology enables simultaneous incorporation of substituents. Reacting ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with ammonium nitrate and 5-nitro-2-picoline aldehyde under acidic conditions forms the dihydropyridine intermediate, which oxidizes to the target compound.
Optimized Parameters :
Kröhnke Pyridine Synthesis
This approach employs a Michael addition between 4-methoxybenzaldehyde and 5-nitro-2-picoline, followed by cyclocondensation with ammonium acetate. While regioselective, the method requires meticulous control of stoichiometry to avoid byproducts.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitration + Suzuki | 4-Aminopyridine | Suzuki Coupling | 85–90 | High regiocontrol, scalable | Multi-step, costly catalysts |
| Halogen Displacement | 3-Chloro-5-nitropyridine | Nucleophilic Substitution | 55–60 | Simple reagents | Low yield, harsh conditions |
| Hantzsch Cyclization | Ethyl oxopropanoate | Ring Formation | 70–75 | Single-pot synthesis | Requires oxidation step |
Catalytic and Process Optimization
Palladium Catalyst Systems
Employing Buchwald-Hartwig ligands (e.g., XPhos) enhances coupling efficiency in Suzuki reactions, reducing catalyst loading to 2 mol% while maintaining yields >80%. Microwave-assisted coupling further shortens reaction times to 2–4 h.
Nitro-Group Stability
The nitro group at position 5 remains intact under most conditions but requires protection during reduction steps. Acetylation of the amino group (Ac₂O, pyridine) prior to hydrogenation prevents undesired reduction.
Industrial-Scale Considerations
Solvent Recycling
DMF recovery via fractional distillation reduces waste in halogen displacement routes, improving process sustainability.
Crystallization Protocols
Recrystallization from ethanol/water (7:3) achieves >99% purity, critical for pharmaceutical applications.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-5-nitropyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(4-Methoxyphenyl)-5-nitropyridine-4-carboxylic acid.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-nitropyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
2-Chloro-5-nitropyridin-4-amine ()
- Substituents : Chloro (C2), nitro (C5), amine (C4).
- Key Differences : Replaces the 4-methoxyphenyl group with a chlorine atom.
- Properties : Forms N–H···Cl and N–H···N hydrogen bonds in its crystal lattice, enhancing stability .
- Applications : Widely used in synthesizing heterocyclic drugs and cytokine inhibitors.
4-Methoxy-5-nitropyridin-2-amine ()
- Substituents : Methoxy (C4), nitro (C5), amine (C2).
- Key Differences : Positional isomerism (methoxy at C4 vs. C3 in the target compound).
- Implications : Altered hydrogen-bonding patterns and electronic distribution due to substituent positioning.
Heterocyclic Derivatives with Methoxyphenyl Groups
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine ()
- Scaffold : Pyrimidine ring.
- Substituents : Fluoro, methoxy, nitro (on phenyl), and indole groups.
Functional Group Modifications
(E)-3-(4-Methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide ()
- Backbone : Acrylamide with thiourea moiety.
- Substituents : 4-Methoxyphenyl linked to an acrylamide chain.
- Bioactivity: Non-cytotoxic to WiDr cells, highlighting how backbone flexibility and thiourea substitution reduce toxicity compared to rigid pyridine cores .
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide ()
- Backbone: Propenamide with dihydroxyphenyl ethanolamine.
- Bioactivity : Exhibits anti-inflammatory activity (IC₅₀ < 17.21 µM), suggesting the 4-methoxyphenyl group contributes to binding affinity in inflammatory pathways .
Key Research Findings and Implications
- Substituent Positioning : The 4-methoxyphenyl group at C3 in the target compound may optimize π-π stacking in biological targets compared to pyrazole or acrylamide derivatives .
- Backbone Flexibility : Rigid pyridine cores (e.g., target compound) may favor target specificity, whereas flexible backbones (e.g., acrylamides) reduce cytotoxicity but lose potency .
Biological Activity
3-(4-Methoxyphenyl)-5-nitropyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a methoxyphenyl group and a nitro group. Its synthesis typically involves multi-step organic reactions, including halogenation and nucleophilic substitution.
Synthetic Route Example :
- Step 1 : Halogenation of pyridine.
- Step 2 : Nucleophilic substitution with 4-methoxyphenylamine to yield the final product.
Biological Activity
The biological activity of 3-(4-Methoxyphenyl)-5-nitropyridin-4-amine has been evaluated across various studies, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of pyridine compounds can selectively inhibit growth in renal cancer cell lines such as UO31, MCF-7, and MDA-MB-468.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-5-nitropyridin-4-amine | UO31 | TBD | TBD |
| Compound A | MCF-7 | 60.77 | Moderate |
| Compound B | MDA-MB-468 | 71.42 | High |
Note: TBD = To Be Determined based on future experimental data.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar nitro-substituted pyridines have shown effectiveness against various bacterial strains, suggesting that 3-(4-Methoxyphenyl)-5-nitropyridin-4-amine may exhibit comparable activity.
The mechanism by which 3-(4-Methoxyphenyl)-5-nitropyridin-4-amine exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival.
Proposed Mechanisms:
- Enzyme Inhibition : The nitro group may enhance binding affinity to target enzymes.
- Cell Cycle Arrest : Similar compounds have been shown to induce G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can promote programmed cell death in malignant cells.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of 3-(4-Methoxyphenyl)-5-nitropyridin-4-amine:
- Study on Pyrido[3,4-d]pyrimidine Derivatives : This study synthesized various derivatives and tested their anticancer properties against multiple cell lines, revealing structure-activity relationships that could be relevant for understanding the activity of 3-(4-Methoxyphenyl)-5-nitropyridin-4-amine .
- Evaluation of Antitumor Activities : A recent study highlighted the importance of methoxy substitutions in enhancing the antitumor activity of related compounds against lung cancer cell lines .
Q & A
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer : Discrepancies may stem from impurity profiles or assay variability. Standardize protocols:
- Use a common reference compound (e.g., doxorubicin for cytotoxicity).
- Validate cell lines via STR profiling.
- Perform dose-response curves (IC₅₀) with triplicate technical replicates.
- Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
